2-Amino-3-hydroxypropanamide hydrochloride is a chemical compound characterized by the molecular formula and a molecular weight of 140.57 g/mol. It is a hydrochloride salt of 2-amino-3-hydroxypropanamide, which features both amino and hydroxyl functional groups, making it a versatile compound in organic synthesis and biochemical research. This compound is primarily sourced from the reaction of serine with ammonia in the presence of hydrochloric acid, typically under controlled conditions to ensure high purity and yield.
This compound falls under the category of amino acids and their derivatives, specifically classified as an amino alcohol due to the presence of both an amino group and a hydroxyl group in its structure. It is also recognized for its potential biological activities, particularly in medicinal chemistry.
The synthesis of 2-Amino-3-hydroxypropanamide hydrochloride can be achieved through various methods, with the most common involving the reaction of serine with ammonia. The process generally requires an inert atmosphere to prevent unwanted reactions and is typically conducted at room temperature.
The industrial production methods for this compound are not extensively documented, indicating that its synthesis may be primarily carried out in research settings rather than large-scale manufacturing.
The molecular structure of 2-Amino-3-hydroxypropanamide hydrochloride can be represented as follows:
InChI=1S/C3H8N2O2.ClH/c4-2(1-6)3(5)7;/h2,6H,1,4H2,(H2,5,7);1H
VURWDDZIWBGXCK-UHFFFAOYSA-N
These identifiers facilitate the search for this compound in chemical databases and literature.
2-Amino-3-hydroxypropanamide hydrochloride participates in several types of chemical reactions:
Common reagents used in these reactions include:
The major products formed depend on the specific reagents and conditions employed during these reactions.
The mechanism of action for 2-Amino-3-hydroxypropanamide hydrochloride involves its interaction with neuronal voltage-dependent sodium channels. This interaction has been shown to partially block veratridine-induced aspartate efflux from rat cortical synaptosomes, indicating potential anticonvulsant properties. This suggests that the compound may modulate neurotransmitter release and neuronal excitability.
Relevant analyses such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) can provide further insights into its structural characteristics .
2-Amino-3-hydroxypropanamide hydrochloride has diverse applications in scientific research:
This compound's unique structural features enable it to participate
CAS No.: 97416-84-7
CAS No.: 15375-21-0
CAS No.: 52452-77-4
CAS No.: 96313-98-3
CAS No.: